(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride
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Overview
Description
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain containing an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride typically involves the nucleophilic substitution of haloalkanes with amines. This process can be complex, involving multiple steps to ensure the correct stereochemistry of the final product. For example, starting with a protected oxolane derivative, the amino group can be introduced through reductive amination, followed by deprotection and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl group can produce alcohols.
Scientific Research Applications
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid: Lacks the hydrochloride salt form.
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid: Different stereochemistry.
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid: Different stereochemistry.
Uniqueness
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |
InChI Key |
ISXQMVZLBLXIDJ-GEMLJDPKSA-N |
Isomeric SMILES |
C1C[C@H](OC1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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